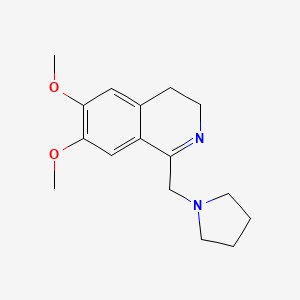

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of methoxy groups and a pyrrolidinylmethyl substituent adds to its chemical diversity and potential reactivity .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with pyrrolidine in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

化学反应分析

Types of Reactions

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds .

科学研究应用

Research indicates that 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline exhibits a range of biological activities:

- Antioxidant Activity : Demonstrated significant free radical scavenging capabilities.

- Anticancer Properties : Showed growth inhibition against various cancer cell lines.

- Neuroprotective Effects : Potential treatment for neurodegenerative diseases due to its ability to inhibit catechol-O-methyltransferase (COMT).

Anticancer Activity

A notable study evaluated the compound against the NCI 60 cell lines panel. The results indicated moderate growth inhibition (up to 44.59%) against CCRF-CEM leukemia cells, suggesting potential for further development in cancer therapeutics .

Neuroprotective Effects

The compound's role as a COMT inhibitor was highlighted in studies showing its promise in enhancing dopamine levels in the brain. This could be beneficial for managing Parkinson's disease .

Antioxidant Activity

In vitro assays demonstrated that the compound exhibited significant antioxidant properties with an IC50 value indicating effective free radical scavenging .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antioxidant | Free radical scavenging | Not specified |

| Anticancer | Growth inhibition in CCRF-CEM leukemia cells | Up to 44.59% |

| Neuroprotection | Inhibition of COMT leading to enhanced dopamine levels | Not specified |

作用机制

The mechanism of action of 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1-(methyl)-3,4-dihydroisoquinoline

- 6,7-Dimethoxy-1-(ethyl)-3,4-dihydroisoquinoline

Uniqueness

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is unique due to the presence of the pyrrolidinylmethyl substituent, which imparts distinct chemical and biological properties.

生物活性

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the isoquinoline class of alkaloids, characterized by its unique structure that includes two methoxy groups and a pyrrolidine moiety. Its molecular formula is C15H19N1O2, with a molecular weight of approximately 245.32 g/mol.

Antimicrobial Properties

Research indicates that derivatives of isoquinolines exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 6,7-dimethoxyisoquinoline can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Case Study:

A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of exposure. The compound was shown to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins.

Neurological Effects

Recent research has highlighted the compound's potential in neurological applications. It has been shown to modulate neurotransmitter systems, particularly affecting acetylcholine and serotonin pathways.

Mechanism of Action:

The compound enhances calcium influx through voltage-gated L-type calcium channels, which may influence muscle contractility and neuronal excitability. In one study, it was observed that treatment with the compound resulted in a significant reduction in spontaneous contractile activity in isolated smooth muscle tissues.

| Concentration (µM) | Contractile Activity (% Reduction) |

|---|---|

| 25 | 20 |

| 50 | 31.6 |

| 100 | 45 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive for therapeutic use. Further investigations are required to fully elucidate its metabolic pathways and excretion routes.

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity studies have shown that at therapeutic doses, adverse effects are minimal; however, further long-term studies are warranted.

属性

CAS 编号 |

921213-21-0 |

|---|---|

分子式 |

C16H22N2O2 |

分子量 |

274.36 g/mol |

IUPAC 名称 |

6,7-dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C16H22N2O2/c1-19-15-9-12-5-6-17-14(11-18-7-3-4-8-18)13(12)10-16(15)20-2/h9-10H,3-8,11H2,1-2H3 |

InChI 键 |

MZRCDDHRHQQTQD-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C2C(=C1)CCN=C2CN3CCCC3)OC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。